Product packaging for Gadolinium(III) trifluoromethanesulfonate(Cat. No.:CAS No. 52093-29-5)

Gadolinium(III) trifluoromethanesulfonate

Cat. No.: B2751395
CAS No.: 52093-29-5
M. Wt: 307.3 g/mol
InChI Key: YETWLUGJYKSMHM-UHFFFAOYSA-N
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Description

Gadolinium(III) trifluoromethanesulfonate is a useful research compound. Its molecular formula is CHF3GdO3S and its molecular weight is 307.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula CHF3GdO3S B2751395 Gadolinium(III) trifluoromethanesulfonate CAS No. 52093-29-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52093-29-5

Molecular Formula

CHF3GdO3S

Molecular Weight

307.3 g/mol

IUPAC Name

gadolinium;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

YETWLUGJYKSMHM-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Gd]

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Preparation Strategies for Gadolinium Iii Trifluoromethanesulfonate and Its Derived Complexes

Precursor Selection and Reaction Conditions for the Anhydrous Salt Synthesis

The preparation of anhydrous Gadolinium(III) trifluoromethanesulfonate (B1224126) is critical for reactions where the presence of water would be detrimental. While specific literature detailing the synthesis of anhydrous Gd(OTf)₃ is not abundant, the methods can be inferred from the general synthesis of anhydrous metal triflates. Typically, the synthesis involves the reaction of a suitable gadolinium precursor with trifluoromethanesulfonic acid (triflic acid, TfOH) or its anhydride (B1165640).

Common precursors for this type of synthesis include:

Gadolinium(III) oxide (Gd₂O₃): A common and stable starting material. The reaction with triflic acid requires heating to drive the reaction to completion and remove the water formed as a byproduct.

Gd₂O₃ + 6 TfOH → 2 Gd(OTf)₃ + 3 H₂O

Gadolinium(III) chloride (GdCl₃): Anhydrous gadolinium chloride can also be used. The reaction with triflic acid would produce hydrogen chloride gas, which must be removed.

GdCl₃ + 3 TfOH → Gd(OTf)₃ + 3 HCl

The reaction conditions must be carefully controlled to ensure the complete removal of water or other byproducts, yielding the pure anhydrous salt. This often involves performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and potentially using a solvent that allows for the azeotropic removal of water. The resulting product is typically a white powder. cymitquimica.com The hydrated form, Gadolinium(III) trifluoromethanesulfonate hydrate (B1144303) (Gd(CF₃SO₃)₃·xH₂O), is also commercially available and may be used in applications where the presence of coordinated water is acceptable or even beneficial. scbt.com

Table 1: Properties of this compound

PropertyValueReference
CAS Number52093-29-5
Molecular FormulaC₃F₉GdO₉S₃ nih.gov
Molecular Weight (Anhydrous)604.46 g/mol scbt.com
AppearanceWhite powder cymitquimica.com

Solvothermal and Solvated Complex Synthesis Approaches

Solvothermal synthesis is a versatile method for preparing crystalline materials from substances in a heated and pressurized solvent. This technique has been applied to the synthesis of gadolinium complexes. For instance, Gadolinium(III) acetylacetonate (B107027) has been treated using a solvothermal method in diphenyl ether to produce gadolinium complexes containing both acetylacetonate and hydroxyl groups. vibgyorpublishers.org This approach demonstrates how solvothermal conditions can be used to modify ligands and create new complex structures. The temperature of the solvothermal process is a critical parameter, influencing the composition and properties of the final product. vibgyorpublishers.org

The formation of solvated complexes, particularly hydrates, is a common feature of gadolinium salts. This compound itself is often sold as a hydrate. scbt.com In the context of its derived complexes, especially those for biomedical applications, the coordination of water molecules is a key feature. All gadolinium(III)-based chelates approved for Magnetic Resonance Imaging (MRI) are nine-coordinate complexes where one position is occupied by a water molecule. stanford.edu The synthesis of these complexes is typically performed in aqueous solutions, where water is readily available to coordinate to the gadolinium ion after it has been chelated by a multidentate ligand. nih.gov The structure of these aqua-complexes can be characterized by X-ray crystallography, revealing distorted tricapped trigonal prism (TTP) or capped square antiprism (CSAP) geometries. stanford.edu

Polymer-Supported this compound Synthesis

To enhance catalyst recyclability and ease of separation from reaction products, this compound can be immobilized on solid supports. This creates a heterogeneous catalyst that combines the high activity of the Lewis acid with the practical advantages of a solid-phase system.

One approach involves the immobilization of Gd(OTf)₃ onto an imidazolium-based polymer. The synthesis begins with the preparation of a polystyrene copolymer containing chloromethyl groups. This polymer is then reacted with 1-methylimidazole (B24206) to form an imidazolium (B1220033) chloride salt on the polymer backbone. Subsequent anion exchange with sodium tetrafluoroborate (B81430) yields the poly[styrene-co-(1-((4-vinylphenyl)methyl)-3-methylimidazolium) tetrafluoroborate]. Finally, this polymer is stirred with a solution of Gd(OTf)₃ in acetone. Evaporation of the solvent leaves the gadolinium triflate incorporated into the polymer support, creating a heterogeneous catalyst.

Another strategy involves grafting the catalyst onto magnetically separable nanocomposites. researchgate.netingentaconnect.com This method allows for the easy recovery of the catalyst using an external magnet. The resulting catalyst demonstrates high activity at low loading levels and can be reused for multiple consecutive cycles. researchgate.netingentaconnect.com These polymer-supported systems are effective in catalyzing reactions such as Michael additions and acetylations. researchgate.net

Continuous Flow Synthesis Techniques for this compound Catalytic Systems

Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific examples of continuous flow synthesis directly utilizing this compound as a catalyst are not prevalent in the provided literature, the principles have been applied to the synthesis of systems involving gadolinium complexes.

For example, a copper tube flow reactor has been utilized in the synthesis of a novel Gadolinium(III)-DOTA complex functionalized with a BODIPY dye. mdpi.com The process involved an azide (B81097) diazotransfer reaction followed by a "click chemistry" coupling with an alkyne. The use of a flow reactor in this multi-step synthesis highlights the potential for this technology in the precise construction of complex molecules.

The application of continuous flow techniques to catalytic systems featuring Gd(OTf)₃, particularly polymer-supported versions, is a logical extension. A packed-bed reactor containing the immobilized catalyst could be used, allowing the reactant stream to flow through continuously, yielding the product without the need for batch workup. This would further enhance the efficiency and "green" credentials of these catalytic systems by simplifying catalyst recovery and enabling continuous production.

Preparation of Functionalized Ligands for Gadolinium(III) Complexation

The toxicity of the free Gd³⁺ ion necessitates its encapsulation within a stable complex using a multidentate ligand. nih.gov The synthesis of these ligands, often referred to as chelators, is a major area of research, particularly for biomedical imaging applications. The majority of these ligands are polyamino-polycarboxylate compounds. nih.gov

Key ligand frameworks include:

DTPA (Diethylenetriaminepentaacetic acid): This acyclic, octadentate ligand forms very stable complexes with Gd³⁺. nih.gov Bifunctional DTPA chelators can be synthesized by modifying the DTPA structure, for example, by converting one of the acetate (B1210297) groups into a carboxyamide, allowing it to be linked to other molecules. nih.gov

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic ligand forms complexes with Gd³⁺ that are generally more kinetically inert than their DTPA counterparts. nih.gov The synthesis of DOTA derivatives can be achieved by reacting a suitable precursor with cyclen (1,4,7,10-tetraazacyclododecane) or a protected form like t-Bu-DO3A. nih.gov

The design of these ligands often involves creating a "bifunctional" molecule. One part of the molecule is the chelating unit that binds tightly to the gadolinium ion, while the other part is a reactive group that can be used to attach the entire complex to a substrate, such as a polymer, a nanoparticle, or a biologically active molecule. nih.govsemanticscholar.org The synthesis often involves multi-step procedures with protection and deprotection of functional groups to achieve the desired final structure. nih.gov For example, tert-butyl groups are commonly used to protect carboxylic acids, which can later be removed using trifluoroacetic acid (TFA). nih.gov

Table 2: Comparison of Common Ligands for Gadolinium(III)

LigandTypeKey Synthetic FeatureComplex Stability
DTPAAcyclic Polyamino-polycarboxylateFunctionalization via dianhydride or on the backbone. nih.govHigh thermodynamic stability. nih.gov
DOTAMacrocyclic Polyamino-polycarboxylateAlkylation of cyclen or its derivatives. nih.govHigh thermodynamic and kinetic stability. nih.gov

Incorporation of this compound into Dendritic Architectures

Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them ideal scaffolds for creating high-payload MRI contrast agents. nih.gov The synthesis of gadolinium-loaded dendrimers involves a multi-step process.

First, the surface of a dendrimer, such as a generation 5 (G5) polyamidoamine (PAMAM) dendrimer, is functionalized. nih.gov This can involve attaching targeting molecules like folic acid to a portion of the surface amine groups. The remaining amine groups are then conjugated with a bifunctional chelator, such as DOTA-NCS. nih.gov This step creates a dendrimer scaffold decorated with multiple gadolinium-chelating units.

The final step is the complexation with gadolinium. A gadolinium salt, such as GdCl₃ or potentially Gd(OTf)₃, is added to an aqueous solution of the dendrimer-chelator conjugate. nih.govnih.gov The Gd³⁺ ions are sequestered by the chelating units on the dendrimer surface. The resulting dendrimer-based contrast agent can carry a large number of gadolinium ions, leading to a significant enhancement in relaxivity compared to small-molecule agents. nih.govnih.gov The size and surface chemistry of the dendrimer can be tuned to control the pharmacokinetic properties of the agent. nih.gov

Advanced Structural Elucidation and Electronic Characterization of Gadolinium Iii Trifluoromethanesulfonate and Its Adducts

Solid-State Crystallographic Investigations

The solid-state structure of gadolinium(III) trifluoromethanesulfonate (B1224126), particularly in its hydrated form as nonaaquagadolinium(III) trifluoromethanesulfonate, Gd(H₂O)₉₃, has been meticulously investigated using single-crystal X-ray diffraction. These studies provide profound insights into the coordination environment of the gadolinium(III) ion and the intricate network of interactions that govern the crystal packing.

X-ray Diffraction Analysis of Coordination Geometry and Crystal Packing

X-ray diffraction analysis of nonaaquathis compound reveals a complex cationic unit, [Gd(H₂O)₉]³⁺, where the gadolinium(III) ion is coordinated by nine water molecules. researchgate.net The coordination polyhedron of the Gd(III) ion is a tricapped trigonal prism (TTP). rsc.org In this arrangement, six water molecules are located at the vertices of the trigonal prism, while the remaining three water molecules cap the rectangular faces of the prism.

The crystal structure is further characterized by the presence of trifluoromethanesulfonate (triflate) anions, which balance the charge of the complex cation. The packing of these ions in the crystal lattice is dictated by a combination of electrostatic forces and hydrogen bonding. The Gd–O bond lengths for the water molecules in the prismatic positions are slightly shorter than those for the capping water molecules, reflecting differences in their bonding environment. rsc.org

Key Crystallographic Data for Nonaaquathis compound
ParameterValue
Coordination Number9
Coordination GeometryTricapped Trigonal Prism (TTP)
Average Gd–O (capping) distance2.509 Å
Average Gd–O (prismatic) distance2.469 Å

Charge Density Distribution Analysis in Nonaaquathis compound

Experimental and theoretical charge density distribution analysis of Gd(H₂O)₉₃ provides a deeper understanding of the nature of the Gd–OH₂ bonds. researchgate.netnih.gov While the interaction between the gadolinium(III) ion and the water ligands is predominantly ionic, a detectable covalent contribution exists. researchgate.netnih.gov This covalency arises from a small degree of electron transfer from the lone pairs of the oxygen atoms of the water molecules to the empty 5d and 6s orbitals of the Gd³⁺ ion. researchgate.netnih.gov

Topological analysis of the electron density and natural bond orbital (NBO) calculations support this finding. The deformation density maps show accumulations of electron density along the Gd–O bonds, which is characteristic of shared-shell interactions, albeit weak ones. researchgate.net The Laplacian of the electron density further elucidates the nature of the bonding, confirming the primarily electrostatic character with a minor covalent component. researchgate.net

Solution-Phase Structural Determination

In aqueous solution, the gadolinium(III) ion exists as a hydrated aqua ion, and its coordination environment can be probed using specialized scattering and spectroscopic techniques.

Large Angle X-ray Scattering (LAXS) for Solvated Lanthanoid(III) Ions

Large Angle X-ray Scattering (LAXS) is a powerful technique for determining the structure of ions in solution. For solvated lanthanoid(III) ions, including Gd³⁺, LAXS studies have been instrumental in determining the hydration number and the average metal-oxygen bond distances. In aqueous solution, the Gd³⁺ ion is known to exist in equilibrium between eight- and nine-coordinate species, [Gd(H₂O)₈]³⁺ and [Gd(H₂O)₉]³⁺. rsc.org The predominant species is generally considered to be the eight-coordinate form. rsc.org LAXS data can provide the average Gd–O bond distances for the inner-sphere water molecules, which are crucial for understanding the hydration state of the ion in solution.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is another valuable tool for probing the local coordination environment of metal ions in solution. researchgate.net EXAFS studies on hydrated Gd³⁺ ions have provided detailed information about the number of coordinating water molecules and the Gd–O bond lengths. rsc.org These studies corroborate the findings from LAXS, indicating a dynamic equilibrium between different hydration numbers in solution. The analysis of EXAFS data allows for the determination of the average coordination number and the distribution of Gd–O distances, offering a comprehensive picture of the solvated gadolinium(III) ion's immediate surroundings. rsc.orgresearchgate.net

Solution-Phase Structural Parameters for Hydrated Gd(III) Ion
TechniqueParameterFinding
LAXSCoordination NumberEquilibrium between 8 and 9 coordinate species
EXAFSCoordination EnvironmentProvides average Gd–O bond distances and coordination number

Spectroscopic Probes of Gadolinium Iii Trifluoromethanesulfonate Complexes

Vibrational Spectroscopy (IR and Raman) for Ligand Interactions and Bonding

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to investigate the coordination environment of Gadolinium(III) trifluoromethanesulfonate (B1224126). By analyzing the vibrational frequencies of the trifluoromethanesulfonate (triflate) anion and any coordinating ligands, detailed information about bonding and structural changes upon complex formation can be obtained.

The triflate anion (CF₃SO₃⁻) has several characteristic vibrational modes. Upon coordination to the Gd(III) ion, shifts in the frequencies of these modes, particularly the S-O stretching vibrations, can indicate the nature of the metal-anion interaction (e.g., monodentate, bidentate, or outer-sphere). Similarly, changes in the vibrational bands of other ligands in the complex provide direct evidence of their coordination to the gadolinium center. For instance, studies on other gadolinium complexes with carboxylate-containing ligands have shown that the disappearance or shifting of the C=O stretching band (typically around 1760 cm⁻¹) and the O-H band of the carboxylic acid function confirms deprotonation and coordination to the metal ion. jmaterenvironsci.com The appearance of new, low-frequency bands can often be assigned to Gd-O stretching vibrations, directly probing the metal-ligand bond. jmaterenvironsci.com Although specific studies on Gadolinium(III) trifluoromethanesulfonate are not extensively detailed in this context, the principles derived from other gadolinium systems are directly applicable for characterizing its coordination chemistry. jmaterenvironsci.comnih.gov

Table 1: Representative Vibrational Modes for Analysis of Gd(III) Triflate Complexes This table is illustrative, based on typical frequency ranges for the functional groups.

Functional Group Typical Wavenumber (cm⁻¹) Expected Change upon Coordination to Gd(III)
S-O Stretch (Triflate) 1250 - 1300 (asymmetric) 1030 (symmetric) Shift in frequency and/or splitting of bands
C-F Stretch (Triflate) 1150 - 1220 Minor shifts
C=O Stretch (Ligand) 1700 - 1780 Significant shift to lower frequency or disappearance
O-H Stretch (Ligand) 3200 - 3600 Broadening or disappearance upon deprotonation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying the structure and dynamics of diamagnetic molecules. While the paramagnetic nature of Gd(III) typically causes extreme broadening of NMR signals for nuclei in close proximity, specialized NMR techniques, particularly focusing on nuclei like ¹³C and ¹⁷O, can yield valuable information about catalysis and ligand exchange dynamics.

This compound is recognized as a water-tolerant Lewis acid catalyst, effective in promoting various organic reactions such as Aldol (B89426) and Friedel-Crafts reactions. alfachemic.comresearchgate.net ¹³C NMR spectroscopy can be employed to characterize the interaction between the Gd(III) catalyst and organic substrates. When a substrate (e.g., an aldehyde or ketone) coordinates to the Gd(III) center, the Lewis acid withdraws electron density, leading to a deshielding of nearby carbon nuclei. This effect would manifest as a downfield shift in their ¹³C NMR signals. By monitoring these chemical shift changes, it is possible to observe the formation of the activated catalyst-substrate complex, providing mechanistic insights and helping to identify reaction intermediates. Although Gd(III) induces paramagnetic broadening, the effect diminishes with distance, sometimes allowing for the observation of broadened but informative signals for the carbon atoms of the coordinated substrate.

Oxygen-17 (¹⁷O) NMR is a highly effective probe for studying the hydration sphere of the Gd(III) ion and the kinetics of ligand exchange, which is crucial for applications like MRI contrast agents. aip.orgstanford.edu The interaction between the paramagnetic Gd(III) ion and the ¹⁷O nucleus of a coordinated water molecule significantly affects the nuclear relaxation times (T₁ and T₂) of the ¹⁷O nucleus. aip.org By measuring these relaxation times as a function of temperature, the rate of water exchange (kₑₓ) between the first coordination sphere of the Gd(III) ion and the bulk solvent can be determined. aip.org

The analysis relies on the Solomon-Bloembergen-Morgan equations, which relate the observed relaxation rates to molecular parameters including the exchange rate. aip.org Such studies have been performed on the Gd(III) aquoion, providing precise kinetic data. aip.org

Table 2: Water Exchange Rate for the Gadolinium(III) Aquo Ion

Parameter Value Source

This high rate of exchange is a key factor in the efficacy of gadolinium-based contrast agents. aip.org Computational studies are also used to determine the ¹⁷O nuclear quadrupole coupling constant for water bound to Gd(III), a critical parameter for accurately calculating rotational correlation times from ¹⁷O NMR relaxation data. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Gadolinium(III) Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a primary technique for studying paramagnetic species like the Gd(III) ion. Gd(III) has a half-filled 4f shell (4f⁷ configuration), resulting in a high-spin ground state (⁸S₇/₂) with a total electron spin S = 7/2. acs.orgnih.gov EPR spectroscopy directly probes the energy level splitting of this ground state, providing detailed information about the electronic structure and local environment of the Gd(III) ion. acs.orgnih.gov

In a perfectly spherical environment, the eight spin states (mₛ = ±7/2, ±5/2, ±3/2, ±1/2) of the Gd(III) ground state are degenerate. However, in a chemical complex, the electric field generated by the coordinating ligands (the crystal field) lifts this degeneracy even in the absence of an external magnetic field. This phenomenon is known as Zero Field Splitting (ZFS). researchgate.netrsc.org

Multifrequency EPR spectroscopy is a powerful method to precisely determine the ZFS parameters. researchgate.nettandfonline.com By collecting spectra at different microwave frequencies and magnetic fields (e.g., X-band at ~9.5 GHz, Q-band at ~34 GHz, W-band at ~94 GHz, and higher), a more accurate picture of the electronic structure can be obtained. rsc.orgtandfonline.com The analysis of the frequency dependence of the EPR spectra allows for the robust determination of the axial (D) and rhombic (E) ZFS parameters, which quantify the magnitude of the splitting. nih.gov High-frequency EPR, in particular, has been shown to be effective for the straightforward determination of ZFS parameters in frozen solutions of Gd(III) complexes. nih.gov

The ZFS observed in the EPR spectra of Gd(III) complexes is a direct consequence of the crystal field effect. acs.orgrsc.org The number, type, and geometric arrangement of the ligands surrounding the Gd(III) ion dictate the symmetry and strength of the crystal field. This field perturbs the electronic ground state, causing it to split into four Kramers doublets. rsc.org The EPR spectrum is therefore composed of seven allowed transitions (Δmₛ = ±1) between these split energy levels. rsc.org

The shape and breadth of the EPR spectrum are highly sensitive to the ZFS parameters. rsc.org Studies have shown a clear correlation between the ligand structure and the ZFS. For example, a comparative study of Gd(III) complexes with acyclic versus macrocyclic ligands using high-frequency EPR revealed that the sign of the axial ZFS parameter, D, was positive for acyclic complexes and negative for the more symmetric macrocyclic ones. nih.gov Furthermore, the less symmetric acyclic complexes exhibited a significant rhombic component (E), whereas E was negligible for the more symmetric macrocyclic complexes. nih.gov The strength and symmetry of the crystal field, influenced by factors like the donor strength of axial versus equatorial ligands, dominate the magnitude of the ZFS parameters, which in turn determines the features of the EPR spectrum. acs.orgnih.gov

Table 4: Correlation of Ligand Structure with ZFS Parameters

Ligand Type Typical Symmetry Sign of Axial ZFS (D) Rhombicity (E) Source
Acyclic (e.g., DTPA derivatives) Low Positive Substantial nih.gov

Coordination Chemistry and Solution Behavior of Gadolinium Iii Trifluoromethanesulfonate

Solvation Behavior in Organic and Aqueous Media

The solvation of Gadolinium(III) trifluoromethanesulfonate (B1224126) is dictated by the nature of the solvent and the strong Lewis acidity of the Gd(III) ion, coupled with the non-coordinating behavior of the trifluoromethanesulfonate (triflate) anion.

In aqueous media , the gadolinium ion is readily hydrated, forming aqua complexes, predominantly [Gd(H₂O)ₙ]³⁺, where 'n' is typically 8 or 9. The triflate anions are spectator ions, weakly interacting with the hydrated gadolinium cation. The solvation process is highly favorable due to the high charge density of the Gd(III) ion.

In organic solvents , the solvation behavior is more varied. In polar, coordinating solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can displace the triflate anions from the inner coordination sphere of the gadolinium ion. In less coordinating solvents, the triflate anion may remain coordinated to the metal center. Gadolinium triflate has been utilized as a recyclable catalyst when immobilized in room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), demonstrating its solubility and stability in such media.

Determination of Coordination Numbers with Various Ligands

Due to its large ionic radius and high charge, the Gadolinium(III) ion typically exhibits high coordination numbers, most commonly 8 or 9. The specific coordination number in a complex derived from Gadolinium(III) trifluoromethanesulfonate is determined by the steric and electronic properties of the coordinating ligands.

With polydentate ligands, such as polyaminocarboxylates, the coordination number is often nine. For instance, in complexes with ligands like DTPA (diethylenetriaminepentaacetic acid), the gadolinium ion is typically coordinated to the three nitrogen atoms and five carboxylate oxygen atoms of the ligand, with the ninth coordination site being occupied by a water molecule. stanford.edu Similarly, macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) also form nine-coordinate complexes with Gd(III). stanford.edu The coordination geometry for these nine-coordinate complexes is often a distorted tricapped trigonal prism (TTP) or a capped square antiprism (CSAP). stanford.edu

When interacting with simpler ligands, the coordination number may vary. For example, in complexes with β-diketones, the coordination number can be 8, with the coordination polyhedron being a square antiprism.

Ligand Exchange Dynamics and Kinetic Studies

The lability of ligands in the coordination sphere of Gadolinium(III) is a critical aspect of its chemistry. The exchange of coordinated ligands, particularly water molecules, is a dynamic process that has been extensively studied, primarily due to its importance in the field of MRI contrast agents.

The rate of water exchange (kₑₓ) from the inner sphere of a Gd(III) aqua-complex is a key parameter. For many Gd(III) complexes with polyaminocarboxylate ligands, this exchange rate is crucial for their function as relaxation agents. nih.gov The exchange process can be investigated using techniques such as ¹⁷O NMR spectroscopy. nih.gov The exchange rates are influenced by the structure of the primary ligand, with even subtle modifications to the ligand backbone or side chains causing significant changes in the lability of the coordinated water molecule. nih.gov

Kinetic studies on the dissociation of Gd(III) complexes are also vital for understanding their in vivo stability. The dissociation of the gadolinium ion from its chelate is often acid-catalyzed. stanford.edu Macrocyclic chelates, such as Gd-DOTA, generally exhibit greater kinetic inertness compared to linear chelates like Gd-DTPA, meaning they dissociate much more slowly. nih.gov This kinetic stability is often more biologically relevant than thermodynamic stability. nih.gov

Formation of Chelate Rings and their Stability in Lanthanide Complexes

The formation of chelate rings is a key factor in the high stability of complexes formed between Gadolinium(III) and polydentate ligands. This enhanced stability, known as the chelate effect, arises from favorable thermodynamic contributions (primarily entropic) upon the replacement of multiple monodentate ligands (like water) with a single multidentate ligand.

The thermodynamic stability of these chelated complexes is quantified by the stability constant (log K). High thermodynamic stability is essential to prevent the release of the potentially toxic free Gd(III) ion. nih.gov

Table 1: Thermodynamic Stability Constants of Selected Gd(III) Complexes

Complex Ligand Type log K
[Gd(DTPA)]²⁻ Linear Polyaminocarboxylate ~22.4
[Gd(DOTA)]⁻ Macrocyclic Polyaminocarboxylate ~25.6

Note: These values are representative and can vary slightly depending on experimental conditions.

Interactions with Functionalized Ligands (e.g., Polyaminocarboxylates, Amides, Phenanthroline)

This compound serves as a versatile precursor for the synthesis of a wide array of coordination complexes with various functionalized ligands.

Polyaminocarboxylates: This is the most extensively studied class of ligands for Gd(III). Ligands like DTPA and DOTA bind to the gadolinium ion through their nitrogen and carboxylate groups, forming highly stable complexes. nih.gov Functionalization of these ligands, for example, by converting a carboxylate group to a carboxyamide, can alter the properties of the resulting complex, such as its charge and stability. nih.gov However, such modifications can sometimes lead to a decrease in the stability of the gadolinium complex. nih.gov

Amides: Amide groups can also coordinate to the Gd(III) ion through the carbonyl oxygen. In complexes with N-alkyl-N-methylglucamine, which contains amide functionalities, infrared spectroscopy has shown the involvement of the amide group in coordination to the metal center. nih.gov The introduction of amide groups is a common strategy in the design of functional Gd(III) complexes. For instance, DTPA-bis(amide) macrocycles have been used to create novel gadolinium complexes. hku.hk

Phenanthroline: 1,10-Phenanthroline is a bidentate N-donor ligand that can form complexes with Gd(III). While less common than polyaminocarboxylates for Gd(III) complexation, studies have been conducted on mixed-ligand complexes. For example, a quaternary mixed anion complex of gadolinium(III) incorporating both propionate (B1217596) and phenanthroline ligands, [Gd(CH₃CH₂COO)₂(NO₃)(phen)]₂, has been synthesized and structurally characterized. researchgate.net

Catalytic Applications and Mechanistic Insights of Gadolinium Iii Trifluoromethanesulfonate

Lewis Acidity and Catalytic Activation Mechanisms

Gadolinium(III) trifluoromethanesulfonate (B1224126) functions as a potent and water-tolerant Lewis acid catalyst. alfachemic.com The strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anions significantly enhances the Lewis acidic character of the gadolinium(III) ion. researchgate.net Like other lanthanide triflates, its catalytic efficacy is rooted in its high oxophilicity, making it particularly effective in reactions that involve carbonyl-containing compounds. nih.govmackenzie.br

The catalytic activation mechanism primarily involves the coordination of the gadolinium(III) ion to an oxygen or nitrogen atom in the substrate. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack. For instance, in reactions involving carbonyl compounds, the Gd³⁺ ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Mechanistic studies on lanthanide triflates have suggested that the reactivity of the catalytic complexes is correlated with their charge state, with triply charged complexes believed to play a crucial role in the catalytic cycle. nih.govmackenzie.brresearchgate.net The specific Lewis acidity and coordination ability can be fine-tuned by the choice of the lanthanide metal, allowing for optimization in different catalytic processes. researchgate.net

Carbon-Carbon Bond Forming Reactions

Gadolinium(III) trifluoromethanesulfonate is a versatile catalyst for a range of reactions that form new carbon-carbon bonds, which are fundamental transformations in organic synthesis.

Lanthanide triflates, as a class of catalysts, have been effectively employed in Friedel-Crafts alkylation and acylation reactions. researchgate.net These reactions are pivotal for attaching alkyl or acyl groups to aromatic rings. In the presence of a catalytic amount of a rare earth triflate, the acylation of aromatic compounds that possess electron-donating substituents, such as anisole (B1667542) and mesitylene, proceeds efficiently with acid anhydrides to yield the corresponding aromatic ketones in high yields. researchgate.net While rare earth triflates alone may not be effective for less reactive aromatic substrates like toluene, their catalytic activity can be significantly enhanced by the addition of lithium perchlorate. researchgate.net

This compound has proven to be a highly efficient and reusable catalyst for the synthesis of polyhydroquinoline derivatives via the Hantzsch four-component reaction. This one-pot synthesis involves the condensation of an aldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297) at ambient temperature. The use of Gd(OTf)₃ (5 mol%) in ethanol (B145695) provides excellent yields of the desired products. The catalyst is effective for a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. The process is operationally simple and environmentally benign.

Table 1: Gd(OTf)₃ Catalyzed Synthesis of Polyhydroquinolines Reaction Conditions: Aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), Gd(OTf)₃ (5 mol%), in ethanol at room temperature.

EntryAldehydeTime (h)Yield (%)
1C₆H₅CHO2.089
24-CH₃C₆H₄CHO2.592
34-OCH₃C₆H₄CHO2.594
44-ClC₆H₄CHO1.595
54-FC₆H₄CHO1.593
64-NO₂C₆H₄CHO1.096
73-NO₂C₆H₄CHO1.094
82-ClC₆H₄CHO2.090

The Strecker synthesis is a well-established method for producing amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction typically involves three components—an aldehyde (or ketone), ammonia, and cyanide—to form an α-aminonitrile, which is subsequently hydrolyzed to the final amino acid. organic-chemistry.org While various metal triflates have been explored as catalysts for this transformation, specific studies detailing the application of this compound in the Strecker reaction were not found in the reviewed literature. Research has highlighted the use of other triflates, such as Gallium(III) triflate, for catalyzing the Strecker reaction of ketones. nih.gov

This compound has been successfully utilized as a photocatalyst in a highly regioselective, intermolecular [2+2] photocycloaddition/ring-expansion sequence involving indoles. This visible-violet-light-induced transformation provides access to valuable cyclopenta[b]indoles and indolines. The reaction proceeds through a dearomatization cascade, demonstrating excellent regioselectivity and a broad substrate scope, with 59 examples reported. Mechanistic investigations suggest that the reaction is initiated by the direct excitation of a Gd(OTf)₃/indole complex, which then undergoes the subsequent cycloaddition and ring expansion.

In the realm of multicomponent reactions, this compound has been identified as a highly effective catalyst for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction synthesizes medicinally relevant imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, from a 2-aminoazine, an aldehyde, and an isocyanide. Comparative studies have shown that Gd(OTf)₃ is a cheaper and often superior alternative to the more commonly used Scandium(III) triflate (Sc(OTf)₃). Under microwave heating conditions in methanol, 5 mol% of Gd(OTf)₃ efficiently catalyzes the reaction, affording a library of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good to excellent yields.

Table 2: Comparison of Gd(OTf)₃ and Sc(OTf)₃ in a Model GBB Reaction * Reaction Conditions: 2-Aminopyridine, Benzaldehyde, Isocyanide, Catalyst (5 mol%), MeOH, 150 °C (Microwave), 0.5 h.

EntryIsocyanideCatalystYield (%)
1tert-Butyl isocyanideSc(OTf)₃95
2tert-Butyl isocyanideGd(OTf)₃94
3Methyl isocyanoacetateSc(OTf)₃80
4Methyl isocyanoacetateGd(OTf)₃90

Aldol (B89426) Condensation Reactions

This compound is recognized as an effective water-tolerant Lewis acid for promoting Aldol-type reactions, particularly the Mukaiyama aldol reaction. nih.gov This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone. The primary role of Gd(OTf)₃ is to coordinate with the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the silyl enol ether.

A key advantage of using lanthanide triflates like Gd(OTf)₃ is their stability and catalytic activity in aqueous media. nih.gov Traditional Lewis acids such as titanium tetrachloride (TiCl₄) are highly sensitive to moisture and require strictly anhydrous conditions. In contrast, Gd(OTf)₃ can be used in solvent systems containing water, which is advantageous from both a practical and environmental perspective. nih.gov For instance, the catalyst has been shown to effectively promote the reaction between silyl enol ethers and aqueous formaldehyde (B43269) solutions, leading to the formation of β-hydroxy ketones in high yields. nih.gov The reaction proceeds smoothly under mild conditions, demonstrating the catalyst's utility in complex organic transformations where water may be present or generated in situ. nih.govresearchgate.net The ability to perform these reactions without rigorous exclusion of water simplifies experimental procedures and broadens the scope of applicable substrates. researchgate.net

Oxidative Free Radical Cyclization Reactions

While specific studies focusing solely on this compound are limited, the broader class of lanthanide triflates has been shown to significantly enhance Manganese(III)-based oxidative free radical cyclization reactions. acs.org These reactions are powerful methods for constructing complex polycyclic systems found in many natural products. acs.orgmdpi.com The process typically involves the oxidation of a β-keto ester or a similar substrate by Mn(OAc)₃ to generate a radical intermediate, which then undergoes an intramolecular cyclization.

Research has demonstrated that the addition of catalytic amounts of a lanthanide triflate can dramatically improve both the reaction rate and the stereoselectivity of these cyclizations. acs.org The Lewis acidic lanthanide ion is believed to coordinate to the carbonyl group of the substrate. This coordination enhances the substrate's reactivity and can influence the conformation of the transition state during the cyclization step, leading to improved stereochemical control. acs.org In studies investigating the synthesis of the natural product triptolide, a series of lanthanide triflates were tested, and their catalytic effect was confirmed to be significant in achieving high yields and diastereoselectivity in the key cyclization step. acs.org

Heterocycle Synthesis and Functionalization

Synthesis of Benzoimidazole Derivatives

The synthesis of benzoimidazole derivatives, a crucial scaffold in medicinal chemistry, is often achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization. While various Lewis and Brønsted acids are known to catalyze this transformation, the specific use of this compound for this purpose is not extensively documented in scientific literature. Other metal triflates, such as those of indium and zinc, have been reported to effectively catalyze this reaction under mild, solvent-free conditions. researchgate.net

Dehydration of Oximes to Nitriles

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis. This transformation can be accomplished using a wide array of dehydrating agents and catalysts. However, based on available literature, this compound is not a commonly cited catalyst for this specific functional group transformation. Research in this area tends to focus on other reagents and catalytic systems. organic-chemistry.org

Functional Group Transformations

Acetylation of Alcohols and Amines

This compound has proven to be a highly efficient and convenient catalyst for the acetylation of alcohols and amines. elsevierpure.comresearchgate.net This transformation is a common and important method for protecting hydroxyl and amino groups in multistep syntheses. Using acetic anhydride (B1165640) as the acetylating agent, Gd(OTf)₃ catalyzes the reaction effectively at very low catalyst loadings (0.01–0.1 mol%) under ambient temperature. elsevierpure.com

The reaction demonstrates a broad substrate scope, with primary and secondary aliphatic alcohols, as well as phenols, undergoing smooth conversion to their corresponding acetates in excellent yields. elsevierpure.com Similarly, aromatic and aliphatic amines are readily acetylated under these mild conditions. researchgate.net The mechanism is believed to involve the activation of acetic anhydride by the Lewis acidic gadolinium center. This interaction may lead to the formation of a highly reactive mixed anhydride intermediate, acetic trifluoromethanesulfonic anhydride, which then acts as a potent acylating agent. researchgate.net The mild conditions and high efficiency make Gd(OTf)₃ an attractive alternative to other Lewis acid catalysts, some of which are more expensive or sensitive to moisture. elsevierpure.com

Table 1: Gd(OTf)₃ Catalyzed Acetylation of Various Alcohols and Amines

EntrySubstrateCatalyst Loading (mol%)Time (min)Yield (%)
1Benzyl (B1604629) alcohol0.1598
21-Octanol0.1598
3Cyclohexanol0.1595
42-Phenylethanol0.1595
5Geraniol0.11095
6Phenol0.11592
7Aniline0.01598
8Benzylamine0.01598

Data sourced from research findings on the acetylation of alcohols and amines using this compound as a catalyst. elsevierpure.com

Reductive Amination of Aldehydes

Reductive amination is a fundamentally important transformation in organic synthesis for the formation of carbon-nitrogen bonds, yielding secondary and tertiary amines from carbonyl compounds. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While various Lewis acids and reducing agents have been employed to catalyze this reaction, specific literature detailing the application of this compound as a catalyst for the reductive amination of aldehydes was not prominently found in the surveyed scientific sources. The utility of other metal triflates, such as scandium triflate and gallium triflate, has been documented for this purpose, where the Lewis acidic metal center activates the carbonyl group towards nucleophilic attack by the amine. researchgate.netresearchgate.net However, detailed research findings or mechanistic insights into the specific role of Gd(OTf)₃ in this transformation are not available in the provided search results.

Biomass Conversion Catalysis

This compound has emerged as a promising catalyst in the field of biomass conversion, a critical area of green chemistry focused on transforming renewable biological resources into valuable chemicals and fuels. A key application in this domain is the catalytic dehydration of carbohydrates.

Dehydration of Glucose to 5-(Hydroxymethyl)furfural (HMF)

The conversion of glucose, a readily available monosaccharide from biomass, into 5-(hydroxymethyl)furfural (HMF) is a cornerstone reaction in biorefining. HMF is a versatile platform chemical used in the synthesis of polymers, biofuels, and other fine chemicals. The process involves the isomerization of glucose to fructose (B13574), followed by the triple dehydration of fructose.

This compound has been identified as an effective Lewis acid catalyst for this conversion. In a notable study, a catalytic system comprising Gd(OTf)₃ and a Brønsted acidic ionic liquid was developed for the synthesis of HMF from glucose. This dual-catalyst system is designed to facilitate both the isomerization and dehydration steps required for the conversion. The Lewis acidity of the gadolinium cation is believed to promote the initial isomerization of glucose to fructose, while the Brønsted acid component catalyzes the subsequent dehydration of fructose to HMF.

Research conducted in a continuous flow system demonstrated the efficacy of this catalytic approach. The yield of HMF is significantly influenced by reaction parameters such as temperature and residence time. For instance, increasing the temperature and residence time generally leads to improved HMF yields, as this provides the necessary energy for the dehydration steps and allows sufficient time for the reaction to proceed.

Catalyst SystemSubstrateTemperature (°C)Residence Time (s)HMF Yield (%)
Gd(OTf)₃ / Acidic Ionic LiquidGlucose1604552
Gd(OTf)₃ / Acidic Ionic LiquidFructoseNot Specified4580

This table presents data on the catalytic performance of this compound in the conversion of glucose and fructose to HMF. The data highlights the higher yield obtained from fructose, indicating the dehydration step is efficiently catalyzed.

Recyclability and Green Chemistry Aspects in Catalysis

The environmental and economic viability of a catalytic process is greatly enhanced by the ability to recycle and reuse the catalyst. This compound has been the subject of studies focusing on its application within green chemistry frameworks, particularly concerning its recovery and reuse.

Immobilization in Ionic Liquids for Catalyst Reuse

A prominent strategy for enhancing the recyclability of homogeneous catalysts like Gd(OTf)₃ is to immobilize them in a liquid phase that is immiscible with the reaction products. Ionic liquids (ILs), which are salts with low melting points, have been successfully employed for this purpose. Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them excellent media for catalysis.

Research has shown that Gd(OTf)₃ can be effectively immobilized in room temperature ionic liquids (RTILs) such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]). elsevierpure.compsu.edu This catalyst system has proven to be highly efficient and recyclable for reactions like the acetylation of alcohols, phenols, and amines. elsevierpure.compsu.edu After the reaction is complete, the products can be easily separated from the ionic liquid/catalyst phase by simple extraction with a non-polar solvent, leaving the catalyst-containing IL phase to be reused in subsequent reaction cycles. psu.edu

Studies have demonstrated that the Gd(OTf)₃/[bmim][BF₄] system can be recycled and reused for multiple runs with only a slight decrease in catalytic activity. psu.edu This approach offers a significant advantage in the context of green chemistry by minimizing catalyst waste and simplifying product purification. psu.edumasterorganicchemistry.com

ReactionCatalyst SystemRunYield (%)
Acetylation of Benzyl AlcoholGd(OTf)₃ in [bmim][BF₄]195
Acetylation of Benzyl AlcoholGd(OTf)₃ in [bmim][BF₄]292
Acetylation of Benzyl AlcoholGd(OTf)₃ in [bmim][BF₄]390

This table illustrates the recyclability of the this compound catalyst immobilized in an ionic liquid for the acetylation of benzyl alcohol. The data shows high product yields are maintained over three consecutive cycles, demonstrating the efficiency of the catalyst reuse strategy. psu.edu

In another approach, gadolinium triflate has been immobilized on magnetically recyclable nanocomposites for the acetylation of phenols. researchgate.net This heterogeneous catalyst showed high activity and could be easily recovered from the reaction mixture using a magnet and reused for six consecutive cycles. researchgate.net

Continuous Flow Reactor Systems for Enhanced Efficiency

Transitioning catalytic processes from traditional batch reactors to continuous flow systems offers numerous advantages, including improved heat and mass transfer, enhanced safety, easier automation, and increased process efficiency.

The synthesis of HMF from glucose using a Gd(OTf)₃-based catalytic system has been successfully implemented in a low-cost continuous flow system. rsc.org In such a setup, the reactant solution is continuously pumped through a heated reactor coil where the catalytic conversion takes place. The residence time, which is a critical parameter, is precisely controlled by the flow rate and the reactor volume. This fine control allows for the optimization of reaction conditions to maximize product yield and minimize the formation of byproducts. The use of a continuous flow reactor for the Gd(OTf)₃-catalyzed dehydration of glucose not only demonstrates the potential for large-scale implementation but also aligns with the principles of process intensification, a key aspect of modern green chemistry. rsc.org

Advanced Material Science Applications of Gadolinium Iii Trifluoromethanesulfonate

Precursor Role in Thin Film Deposition

While direct studies detailing the use of Gadolinium(III) trifluoromethanesulfonate (B1224126) as a precursor in thin film deposition techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) are not extensively documented in current literature, its chemical properties suggest potential viability for such applications. The selection of a suitable precursor is critical for these processes, requiring a compound with adequate volatility, thermal stability to prevent premature decomposition, and reactivity with a co-reactant.

Lanthanide compounds, in general, are utilized in the fabrication of thin films with specific optical and electronic properties. For a compound to be an effective precursor, it must be deliverable in a gaseous state to the substrate surface. The trifluoromethanesulfonate anion, with its fluorine content, might influence the deposition chemistry and the properties of the resulting film. Further research is necessary to establish the suitability and process parameters for using Gadolinium(III) trifluoromethanesulfonate in thin film deposition, including its decomposition pathways and the purity of the deposited gadolinium-containing films.

Applications in Water Treatment Technologies

A significant area of interest for this compound is in water treatment, primarily due to its function as a water-tolerant Lewis acid catalyst. alfachemic.comwikipedia.orgchemeurope.com Unlike many traditional Lewis acids that decompose or become inactive in aqueous environments, lanthanide triflates, including the gadolinium salt, maintain their catalytic activity. wikipedia.org This stability makes them promising candidates for promoting chemical reactions necessary for the degradation of pollutants in water.

The Lewis acidic nature of the Gd(III) ion can catalyze various organic reactions, such as aldol (B89426) and Michael additions, even in aqueous media. wikipedia.orgchemeurope.com This capability is transferable to environmental applications, where it could facilitate the breakdown of persistent organic pollutants into less harmful substances. The compound's ability to be recovered and reused adds to its appeal as a green catalyst. wikipedia.orgchemeurope.com

Furthermore, the broader family of gadolinium compounds has shown promise in photocatalysis for water purification. For instance, gadolinium-doped bismuth ferrite (B1171679) has been effectively used for the photocatalytic oxidation of arsenite to the less mobile and more easily removable arsenate under visible light. mdpi.com This suggests that gadolinium-containing materials can play a crucial role in developing advanced oxidation processes for water treatment. While direct large-scale application of this compound in water treatment plants is not yet established, its fundamental catalytic properties in water are a strong driver for ongoing research.

Table 1: Catalytic Activity of Lanthanide Triflates in Aqueous Media

CatalystReaction TypeSolvent SystemKey Finding
Lanthanide TriflatesAldol ReactionWater/Aqueous MediaStable and effective Lewis acid catalysis in the presence of water. wikipedia.org
Lanthanide TriflatesMichael AdditionWaterPromotes carbon-carbon bond formation efficiently in aqueous environments. chemeurope.com
Lanthanide TriflatesFriedel-Crafts AcylationWaterCan replace traditional Lewis acids, reducing the need for organic solvents. chemeurope.com
Gadolinium-doped BiFeO₃Photocatalytic OxidationWaterEfficient oxidation of As(III) to As(V) under visible light. mdpi.com

Development in Solar Energy Applications

In the field of solar energy, certain lanthanide trifluoromethanesulfonates are being investigated as additives to enhance the performance and stability of perovskite solar cells (PSCs). Although research specifically on this compound is limited, studies on analogous compounds like Europium(III) trifluoromethanesulfonate [Eu(OTf)₃] and Scandium(III) trifluoromethanesulfonate [Sc(OTf)₃] provide strong evidence for the potential benefits of incorporating gadolinium triflate into solar cell fabrication.

The introduction of these additives into the perovskite layer has been shown to yield several improvements. The triflate anion (OTf⁻) can coordinate with lead ions (Pb²⁺) in the perovskite structure, which helps to passivate defects and suppress the formation of vacancies that act as non-radiative recombination centers. chemicalbook.comnih.gov This leads to a higher quality perovskite film with larger grain sizes and improved crystallinity. chemicalbook.comnih.gov As a result, the power conversion efficiency (PCE) and the operational stability of the solar cells, particularly under thermal stress, are significantly enhanced. chemicalbook.com

The presence of the lanthanide cation itself can also contribute to improved film morphology and a longer charge carrier lifetime. nih.gov Given these findings with other lanthanide triflates, it is plausible that this compound could serve a similar multifunctional role in advancing perovskite solar cell technology.

Table 2: Performance Enhancement in Perovskite Solar Cells with Lanthanide Triflate Additives

AdditiveKey ImprovementPerformance MetricResult
Europium(III) trifluoromethanesulfonateEnhanced thermal and photostabilityPower Conversion Efficiency (PCE)Champion PCE of 23.8% chemicalbook.com
Europium(III) trifluoromethanesulfonateImproved high-temperature stabilityPCE RetentionRetained 82% of initial PCE after 1500 hours at 85°C chemicalbook.com
Scandium(III) trifluoromethanesulfonateReduced trap density, improved film qualityFill FactorHigh fill factor of 83.80% nih.gov
Scandium(III) trifluoromethanesulfonatePassivation of non-radiative recombinationCharge Carrier LifetimeProlonged charge carrier lifetime nih.gov

Role in the Degradation of Organic Pollutants (e.g., Nitroaromatics)

The catalytic properties of gadolinium compounds are also being harnessed for the degradation of persistent and toxic organic pollutants. A notable example is the use of a specific gadolinium(III) complex in the degradation of nitroaromatics. These pollutants are common in industrial effluents and pose significant environmental risks.

Research has demonstrated that a gadolinium(III) complex synthesized with phenanthroline and thiocyanate (B1210189) ligands exhibits photophysical activity and is capable of degrading toxic nitroaromatic compounds. alfachemic.comwikipedia.org This indicates that gadolinium complexes can act as photocatalysts, utilizing light energy to initiate the breakdown of these pollutants. The study highlights the potential of such compounds for cleaning industrial wastewater.

While this research did not use this compound directly, it underscores the capability of the Gadolinium(III) ion to participate in catalytic cycles for pollutant degradation. The strong Lewis acidity of this compound suggests it could also be effective in catalyzing the degradation of a range of organic pollutants, potentially through hydrolysis or other transformation pathways, especially given its stability and activity in aqueous solutions.

Table 3: Degradation of Nitroaromatic Pollutants by a Gadolinium(III) Complex

PollutantCatalystKey FeatureApplication
NitroaromaticsGadolinium(III) complex with phenanthroline and thiocyanatePhotophysical activityDegradation of toxic pollutants in industrial effluents alfachemic.comwikipedia.org

Theoretical and Computational Chemistry Studies of Gadolinium Iii Trifluoromethanesulfonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. iaea.org For gadolinium complexes, DFT calculations provide fundamental insights into their electronic structure and the nature of the bonding between the Gd(III) ion and its ligands. arxiv.org

DFT calculations typically involve solving the Kohn-Sham equations for a given system, which approximates the many-body electronic Schrödinger equation into a set of single-electron equations. iaea.org The choice of the exchange-correlation functional is critical, especially for systems with f-electrons like gadolinium, as standard functionals may struggle to accurately describe the localized nature of these orbitals. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed to improve accuracy.

Studies on various gadolinium complexes have successfully used DFT to determine key properties such as:

Coordination Geometries: Predicting the stable three-dimensional arrangement of ligands around the central Gd(III) ion.

Bonding Analysis: Quantifying the nature of the Gd-ligand bonds, which typically exhibit a high degree of ionic character. This can be analyzed through population analysis methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM).

Electronic Properties: Calculating orbital energies, electron density distribution, and magnetic properties. arxiv.org

For a system like Gadolinium(III) trifluoromethanesulfonate (B1224126), DFT calculations would focus on the interaction between the Gd(III) cation and the trifluoromethanesulfonate (CF₃SO₃⁻) anions, as well as any solvent molecules present. The calculations can elucidate how the triflate anions coordinate to the gadolinium ion and influence its electronic environment.

Table 1: Representative DFT Functionals and Basis Sets for Gadolinium Systems

FunctionalDescriptionBasis Set for GdBasis Set for Ligands
B3LYP Hybrid functional combining Becke's 3-parameter exchange with Lee-Yang-Parr correlation.ECP-based setsPople-style (e.g., 6-31G*)
PBE0 Hybrid functional mixing PBE exchange with 25% Hartree-Fock exchange.ECP-based setsDunning-style (e.g., cc-pVTZ)
CAM-B3LYP Long-range corrected hybrid functional.ECP-based setsAhlrichs-style (e.g., def2-TZVP)

ECP: Effective Core Potential, which replaces the core electrons of the heavy gadolinium atom to reduce computational cost and account for relativistic effects.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations on-the-fly, typically using DFT. arxiv.org This approach avoids the need for pre-parametrized force fields, making it highly predictive and suitable for studying systems where bond breaking and formation or complex electronic effects are important. arxiv.org

In the context of Gadolinium(III) trifluoromethanesulfonate, AIMD simulations can be used to study:

Solvation Structure and Dynamics: Investigating the structure of the first and second solvation shells around the Gd(III) ion in solution. This includes determining coordination numbers and the residence times of solvent molecules.

Ligand Exchange Mechanisms: Simulating the pathways and energetics of ligand (e.g., water or triflate) exchange processes, which are crucial for understanding the reactivity and properties of the complex in solution.

Vibrational Spectra: Calculating vibrational frequencies from the atomic trajectories, which can be compared with experimental infrared (IR) and Raman spectroscopy data.

The primary limitation of AIMD is its high computational cost, which restricts simulations to relatively small systems (hundreds of atoms) and short timescales (picoseconds to nanoseconds). arxiv.org

Force Field Parametrization for Molecular Mechanics (MM) Calculations

To simulate larger systems and longer timescales than accessible with AIMD, classical Molecular Mechanics (MM) simulations are employed. nih.gov These simulations rely on a force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.govarxiv.orgnih.gov For metal complexes like those of gadolinium, standard force fields are often inadequate, necessitating the development of specific parameters. researchgate.netnih.gov

The parametrization process for a this compound system involves several steps:

Defining the Functional Form: The potential energy function typically includes terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. nih.gov

Generating Reference Data: High-level quantum mechanics calculations (e.g., DFT) are performed on model systems (e.g., [Gd(H₂O)ₙ]³⁺ or Gd(OTf)₃) to generate reference data. This data includes optimized geometries, interaction energies (potential energy surfaces), and vibrational frequencies. researchgate.netnih.gov

Parameter Fitting: The force field parameters are adjusted to reproduce the quantum mechanical reference data as closely as possible. researchgate.net This often involves fitting the bonded parameters to the potential energy surface and non-bonded parameters to interaction energies and experimental data like the ion-oxygen distance in solution. nih.gov

A key challenge in parametrizing lanthanide ions is the treatment of electrostatic interactions. Due to their polarizable nature, simple fixed-charge models may be insufficient, and more advanced polarizable force fields might be required for higher accuracy.

Table 2: Typical Force Field Parameters for Gd(III) Interactions

Interaction TermParameterDescriptionTypical Source of Reference Data
Bonded Force ConstantsStiffness of bonds and angles involving Gd(III).Quantum Mechanics (Hessian)
Equilibrium ValuesIdeal bond lengths and angles.Quantum Mechanics (Geometries)
Non-Bonded Partial ChargesAtomic charges for electrostatic interactions.Quantum Mechanics (ESP fitting)
Lennard-JonesParameters (ε, σ) for van der Waals forces.Experimental data (e.g., hydration free energy) or QM

Computational Studies of Chemical Shifts in Paramagnetic f-Element Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds is complicated by the large shifts and line broadening caused by unpaired electrons. researchtrends.net Computational methods are invaluable for predicting and interpreting these paramagnetic NMR (pNMR) spectra. researchtrends.net

For a gadolinium(III) complex, which has a high-spin f⁷ electronic configuration (S = 7/2), the isotropic chemical shift (δᵢₛₒ) is the sum of the orbital shift (δₒᵣᵦ) and the hyperfine shift (δₕᵧₚ). The hyperfine shift is further divided into the Fermi contact (δFC) and pseudocontact (δPC) contributions.

δᵢₛₒ = δₒᵣᵦ + δₕᵧₚ = δₒᵣᵦ + δFC + δPC

Fermi Contact Shift (δFC): Arises from the transfer of spin density from the metal ion to the nucleus being observed. It requires a non-zero spin density at the nucleus and is typically significant for nuclei in the first coordination sphere.

Pseudocontact Shift (δPC): A through-space dipolar interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion.

Quantum chemical methods can be used to calculate these contributions. researchtrends.net For Gd(III), the ground state is an orbital singlet (⁸S₇/₂), which means its magnetic anisotropy is generally small, often leading to smaller pseudocontact shifts compared to other lanthanides. However, zero-field splitting (ZFS) can induce some magnetic anisotropy. DFT calculations can be employed to compute the hyperfine coupling constants needed to determine the Fermi contact shifts.

Modeling of Spin Hamiltonian Parameters and Paramagnetic Effects

The magnetic properties of gadolinium(III) complexes and their influence on spectroscopic measurements like Electron Paramagnetic Resonance (EPR) are described by the spin Hamiltonian. acs.org For a high-spin S = 7/2 system like Gd(III), the spin Hamiltonian includes the electron Zeeman interaction and the zero-field splitting (ZFS) term.

H = μB * B₀ * g * S + S * D * S

Here, μB is the Bohr magneton, B₀ is the external magnetic field, g is the g-tensor (typically close to the free-electron value of ~2.0 for Gd(III)), S is the spin operator, and D is the ZFS tensor. acs.orgacs.org The ZFS arises from spin-orbit coupling and the distortion of the ligand field from perfect cubic symmetry.

Computational modeling can predict the ZFS parameters (D and E), which are crucial for understanding the relaxation properties of Gd(III) complexes. acs.org These parameters dictate the splitting of the spin states in the absence of a magnetic field and have a significant impact on:

EPR Spectra: The ZFS determines the appearance of the EPR spectrum. acs.org

Magnetic Relaxation: The modulation of the ZFS through molecular tumbling is a key mechanism for electron spin relaxation, which in turn affects the efficiency of gadolinium-based MRI contrast agents. acs.org

Advanced quantum chemistry calculations, often involving multi-reference methods or specialized DFT approaches, are required to accurately compute the small ZFS parameters for Gd(III) complexes. These calculations provide a theoretical basis for interpreting experimental data and for designing new complexes with tailored magnetic properties.

Reactivity and Reaction Mechanisms of Gadolinium Iii Trifluoromethanesulfonate

Role as a Lewis Acid in Catalytic Cycles

Gadolinium(III) trifluoromethanesulfonate (B1224126) functions as a potent Lewis acid, a substance that can accept an electron pair. wikipedia.org The trivalent gadolinium ion (Gd³⁺) is the active center, possessing a high charge density and available empty orbitals that can readily coordinate with Lewis basic sites (electron-rich atoms like oxygen or nitrogen) in organic molecules. This coordination activates the substrate, making it more susceptible to nucleophilic attack and facilitating various chemical transformations.

A key advantage of Gadolinium(III) trifluoromethanesulfonate is its characterization as a water-tolerant Lewis acid. wikipedia.orgchemicalbook.comalfachemic.com Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which decompose in the presence of water, gadolinium triflate can maintain its catalytic activity in aqueous media. wikipedia.org This property is highly valuable as it avoids the need for strictly anhydrous organic solvents, contributing to greener and more practical synthetic protocols. wikipedia.orgnih.gov

In a typical catalytic cycle, the Gd³⁺ ion first coordinates to a substrate, for instance, the carbonyl oxygen of an aldehyde or ketone. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon. A nucleophile can then attack this activated carbon more readily. After the key bond-forming step, the product is released from the gadolinium center, regenerating the catalyst, which can then participate in a new cycle. This catalytic behavior allows for the use of small, sub-stoichiometric amounts of the compound to drive reactions to completion. nih.gov This catalytic efficiency has been demonstrated in a variety of important organic reactions, including Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and various cyclization reactions. wikipedia.orgchemicalbook.comnih.govbohrium.com

The reusability of the catalyst is another significant feature. Because it is stable in water, it can often be recovered from the aqueous phase after a reaction and reused in subsequent batches, which is economically and environmentally beneficial. wikipedia.orgnih.gov

Intermediate Formation in Catalyzed Reactions (e.g., Acetic Trifluoromethanesulfonic Anhydride)

In reactions catalyzed by metal triflates, the triflate anion (TfO⁻) is generally considered a non-coordinating, spectator anion due to its high stability and low nucleophilicity. nih.gov However, the reaction environment and the presence of other reagents can lead to the formation of highly reactive intermediates. While the direct formation of acetic trifluoromethanesulfonic anhydride (B1165640) from this compound is not a commonly cited mechanism, the related compound, trifluoromethanesulfonic anhydride (Tf₂O), is a powerful reagent used for activating functional groups. researchgate.netresearchgate.net

In some synthetic procedures, trifluoromethanesulfonic anhydride is used as an activating agent in conjunction with a Lewis acid catalyst. researchgate.net For example, amides can be activated by Tf₂O to form highly electrophilic iminium triflates. researchgate.net A Lewis acid like this compound could potentially play a role in such a system by coordinating to the reactants and modulating the reaction pathway or enhancing the electrophilicity of the intermediate.

Electron Transfer Mechanisms in Photoredox Catalysis

Photoredox catalysis is a branch of chemistry that uses visible light to initiate chemical reactions via single-electron transfer (SET) events. researchgate.net A photocatalyst absorbs light, promoting it to an excited state with altered redox potentials, enabling it to act as both a potent oxidant and reductant. nih.gov This excited catalyst can then transfer an electron to or accept an electron from an organic substrate, generating highly reactive radical intermediates that drive the desired transformation. researchgate.net

While dual catalysis systems combining photoredox catalysts with transition metals like gold, copper, or nickel are well-established, the specific application of this compound in this context is not widely documented in prominent literature. researchgate.netnih.govsemanticscholar.org However, the general mechanism of electron transfer in such systems provides a framework for its potential role.

In a hypothetical dual catalytic cycle involving a lanthanide, the photocatalyst (e.g., a ruthenium or iridium complex) would first be excited by visible light. The excited photocatalyst could then engage in an electron transfer. For example, it could reduce a substrate to form a radical anion or oxidize it to form a radical cation. Concurrently, the Lewis acidic this compound could coordinate to the substrate, altering its redox potential and making the electron transfer more favorable. Alternatively, the gadolinium complex itself could potentially interact with the photocatalyst or an intermediate species. The generation of radical species under these mild conditions allows for bond formations that are often challenging to achieve through traditional thermal methods. researchgate.net

Influence on Rate and Stereoselectivity in Organic Transformations

The use of this compound as a catalyst can significantly influence both the rate and the stereoselectivity of organic reactions. As a strong Lewis acid, it accelerates reactions by activating electrophiles, thereby lowering the activation energy of the rate-determining step. This rate enhancement is a hallmark of its catalytic activity.

Beyond simply increasing the reaction rate, this compound can also control the selectivity of a reaction, leading to the preferential formation of one constitutional isomer or stereoisomer over others. For example, in the Friedel-Crafts acylation of aromatic compounds, the catalyst can direct the incoming acyl group to a specific position on the aromatic ring, demonstrating high regioselectivity. bohrium.com

In the synthesis of pyrrole (B145914) derivatives, this compound has been shown to catalyze the addition of pyrrole to dimethyl 2-benzylidenemalonate derivatives with high regioselectivity, exclusively yielding the 2-alkylated pyrrole product under mild conditions. researchgate.net This selectivity is crucial for the subsequent construction of more complex molecular skeletons. researchgate.net

The influence of the catalyst on reaction yield and selectivity is illustrated in the following table, which summarizes findings for the Gd(OTf)₃-catalyzed alkylation of pyrrole.

Table 1. Gd(OTf)₃-Catalyzed Alkylation of Pyrrole with Substituted Dimethyl 2-Benzylidenemalonates researchgate.net
EntrySubstituent (R) on BenzylideneTime (h)Yield (%)
1H298
24-Me299
34-OMe299
44-F299
54-Cl299
64-Br298
74-NO₂399
82-Cl399

In the realm of stereoselective synthesis, lanthanide triflates, including gadolinium triflate, are used as catalysts in asymmetric reactions. When combined with chiral ligands, the resulting chiral Lewis acid complex can create a stereochemically defined environment around the reaction center. This chiral pocket forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer. This strategy is employed in asymmetric aldol reactions, Diels-Alder reactions, and Michael additions to produce enantiomerically enriched products, which are of paramount importance in the pharmaceutical industry.

Q & A

Q. What are the critical safety considerations when handling Gadolinium(III) trifluoromethanesulfonate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at room temperature, away from moisture and incompatible substances (e.g., strong oxidizing agents) .
  • Waste Disposal: Collect waste separately in labeled containers for professional hazardous waste treatment to prevent environmental contamination .
  • Emergency Measures: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

Q. How is the purity of this compound typically verified in research settings?

Methodological Answer:

  • Analytical Techniques:
    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies gadolinium content to confirm stoichiometry .
    • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic peaks (e.g., asymmetric S-O stretching at ~1,220 cm⁻¹) .
    • Certificates of Analysis (COA): Validate purity (>98%) via batch-specific documentation provided by suppliers .

Q. What spectroscopic techniques are suitable for characterizing this compound complexes?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Confirms ligand coordination via shifts in triflate (CF₃SO₃⁻) vibrational modes .
  • Electron Paramagnetic Resonance (EPR): Probes Gd³⁺ electronic structure (4f⁷ configuration) and magnetic properties .
  • X-ray Diffraction (XRD): Resolves crystal structure and coordination geometry (e.g., octahedral vs. trigonal prismatic) .

Advanced Research Questions

Q. What methodologies are employed to study the catalytic efficiency of this compound in organic transformations?

Methodological Answer:

  • Continuous-Flow Systems: Optimize reaction parameters (e.g., residence time, temperature) for glucose-to-HMF conversion. Example conditions: 120°C, 0.5 mol% catalyst in [BMIM]Cl ionic liquid .
  • Kinetic Studies: Use in situ NMR or HPLC to monitor reaction progress and calculate turnover frequencies (TOF).
  • Solvent Screening: Compare polar aprotic solvents (e.g., DMF, DMSO) versus ionic liquids to assess catalytic activity .

Q. How can researchers address discrepancies in reported catalytic activity of this compound across different studies?

Methodological Answer:

  • Variable Control: Standardize substrate-to-catalyst ratios, solvent purity, and moisture levels (hygroscopicity affects reactivity) .
  • Mechanistic Probes: Use isotopic labeling (e.g., D₂O) or trapping experiments to identify active intermediates.
  • Data Normalization: Report catalytic efficiency relative to Gd³⁺ concentration (e.g., mmol product per mmol Gd³⁺) .

Q. What role does the ionic radius of Gd³⁺ play in its coordination chemistry, and how is this determined experimentally?

Methodological Answer:

  • Ionic Radius Impact: Gd³⁺ has an ionic radius of 1.078 Å (8-coordinate), influencing ligand selection and complex stability. Smaller radii favor higher coordination numbers .
  • Experimental Determination:
    • Shannon’s Radii: Reference revised ionic radii tables to predict coordination preferences (Table 1) .
    • XRD Analysis: Resolve bond lengths and coordination geometry in crystalline complexes .

Q. Table 1: Ionic Radii of Gd³⁺ (Shannon-Prewitt Revisions)

Coordination NumberIonic Radius (Å)
60.938
71.00
81.078
91.14

Q. How do solvent systems influence the stability and reactivity of this compound in catalytic applications?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but may coordinate with Gd³⁺, reducing catalytic activity .
  • Ionic Liquids (e.g., [BMIM]Cl): Improve thermal stability and reduce side reactions in glucose dehydration .
  • Water Content: Trace moisture hydrolyzes triflate ligands, forming Gd(OH)₃ precipitates; use molecular sieves for anhydrous conditions .

Q. Table 2: Catalytic Performance in Different Solvents

SolventTemperature (°C)HMF Yield (%)Reference
[BMIM]Cl12072
DMF12058
DMSO12049

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.